molecular formula C11H7Cl2NO2 B1524835 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol CAS No. 306978-57-4

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol

Cat. No.: B1524835
CAS No.: 306978-57-4
M. Wt: 256.08 g/mol
InChI Key: PRWRLOPXJYHORY-UHFFFAOYSA-N
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Description

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a pyridine ring. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol typically involves the chlorination of 2,4-pyridinediol followed by the introduction of a chlorophenyl group. One common method involves the reaction of 2,4-pyridinediol with thionyl chloride to introduce the chlorine atoms, followed by a Friedel-Crafts acylation reaction to attach the chlorophenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 6-chloro-5-(2-chlorophenyl)-2,4-pyridinedione.

    Reduction: Formation of 6-chloro-5-(2-chlorophenyl)-2,4-pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol
  • 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol
  • 6-Chloro-5-(2-bromophenyl)-2,4-pyridinediol

Uniqueness

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two chlorine atoms and two hydroxyl groups provides multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-5-(2-chlorophenyl)-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWRLOPXJYHORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC(=O)C=C2O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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